2-Chloro-3-ethynylpyrazine
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Overview
Description
2-Chloro-3-ethynylpyrazine is a chemical compound with the molecular formula C6H3ClN2 and a molecular weight of 138.55 g/mol It is a member of the pyrazine family, characterized by a chloro group at the second position and an ethynyl group at the third position on the pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of 2-chloropyrazine with acetylene in the presence of a palladium catalyst under mild conditions . The reaction proceeds via a cross-coupling mechanism, often employing reagents such as palladium acetate and triphenylphosphine.
Industrial Production Methods: Industrial production of 2-Chloro-3-ethynylpyrazine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the process is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-3-ethynylpyrazine undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Addition Reactions: The ethynyl group can participate in addition reactions with electrophiles, leading to the formation of various substituted pyrazine derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents.
Addition Reactions: Electrophiles like bromine or iodine in the presence of catalysts.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed:
- Substituted pyrazines with various functional groups depending on the reagents used.
- Addition products with halogens or other electrophiles.
- Oxidized or reduced pyrazine derivatives.
Scientific Research Applications
2-Chloro-3-ethynylpyrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex pyrazine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including polymers and electronic devices.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethynylpyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. The chloro group can participate in hydrogen bonding or van der Waals interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
2-Chloropyrazine: Lacks the ethynyl group, making it less reactive in addition reactions.
3-Ethynylpyrazine: Lacks the chloro group, affecting its substitution reactions.
2-Bromo-3-ethynylpyrazine: Similar structure but with a bromo group instead of a chloro group, leading to different reactivity.
Uniqueness: 2-Chloro-3-ethynylpyrazine is unique due to the presence of both chloro and ethynyl groups, allowing it to participate in a wider range of chemical reactions. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields .
Properties
IUPAC Name |
2-chloro-3-ethynylpyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2/c1-2-5-6(7)9-4-3-8-5/h1,3-4H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUAUUZGANIEVSA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=NC=CN=C1Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.55 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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